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Compound of Interest

Compound Name: FAM amine, 5-isomer

Cat. No.: B15555021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications,

and experimental protocols for 5-carboxyfluorescein (5-FAM) amine derivatives. These

fluorescent probes are invaluable tools in biological research and drug development, enabling

the precise labeling and tracking of biomolecules. This document details their chemical and

photophysical characteristics, bioconjugation methodologies, and their application in studying

cellular signaling pathways.

Core Properties of 5-Carboxyfluorescein and its
Amine-Reactive Ester
5-Carboxyfluorescein is a widely used green fluorescent dye. For biological applications, it is

commonly used in its amine-reactive form, 5-carboxyfluorescein N-hydroxysuccinimidyl ester

(5-FAM-SE). This derivative readily reacts with primary aliphatic amines, such as the side chain

of lysine residues in proteins, to form stable amide bonds.[1][2] This covalent conjugation is a

cornerstone of its utility in bioconjugation. Compared to fluorescein isothiocyanate (FITC), 5-

FAM conjugates are more stable, making them a preferred choice for many applications.[3]

Physicochemical and Photophysical Properties
The key characteristics of 5-carboxyfluorescein and its succinimidyl ester derivative are

summarized in the tables below for easy reference and comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15555021?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6800033/
https://www.medchemexpress.com/5-FAM-SE.html
https://www.rsc.org/suppdata/cc/b9/b925042e/b925042e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
5-Carboxyfluorescein (5-

FAM)

5-Carboxyfluorescein-SE (5-

FAM-SE)

Molecular Formula C₂₁H₁₂O₇ C₂₅H₁₅NO₉

Molecular Weight 376.32 g/mol 473.39 g/mol

Appearance
Orange to brown crystalline

powder
Orange solid

Solubility
Soluble in DMSO, DMF, and

aqueous buffers (pH > 6)
Soluble in DMSO and DMF

Purity Typically >99% Typically >90%

Photophysical Property Value

Excitation Maximum (λex) ~492 nm[4]

Emission Maximum (λem) ~518 nm[4]

Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹[5]

Fluorescence Quantum Yield (Φ) ~0.93 (unconjugated)[6]

Recommended pH Range for Use 7.5 - 8.5

Experimental Protocols
Detailed methodologies are crucial for the successful application of 5-carboxyfluorescein amine

derivatives. Below are protocols for the conjugation of 5-FAM-SE to proteins and peptides, and

a method for the purification of the resulting conjugates.

Protein Labeling with 5-FAM-SE
This protocol outlines the steps for the covalent labeling of proteins with 5-FAM-SE.

Materials:

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a

concentration of 2-10 mg/mL.
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5-FAM-SE

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Ensure the protein solution is at a pH of 8.5 ± 0.5 for optimal labeling

efficiency. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate. The protein must be

in a buffer free of primary amines like Tris or glycine.[2]

Dye Preparation: Dissolve 5-FAM-SE in anhydrous DMSO to a stock concentration of 10

mM. This solution should be prepared fresh for each experiment.[2]

Conjugation Reaction: Add the 5-FAM-SE stock solution to the protein solution. A molar ratio

of 10:1 (dye:protein) is often a good starting point, but this may require optimization for your

specific protein.[2]

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with

gentle stirring or rocking.[2]

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored

band to elute will be the 5-FAM-labeled protein.[2]

Peptide Labeling with 5-FAM-SE
This protocol describes the labeling of peptides containing a primary amine.

Materials:

Peptide with a free primary amine

5-FAM-SE
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Anhydrous dimethylformamide (DMF) or DMSO

N,N-Diisopropylethylamine (DIPEA)

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

Peptide Dissolution: Dissolve the peptide in DMF or DMSO.

Dye Activation (if necessary for free acid form): If using the 5-carboxyfluorescein free acid,

pre-activate it with a coupling agent like HATU and a base like DIPEA. For the more common

5-FAM-SE, this step is not needed.

Conjugation Reaction: Add 5-FAM-SE to the peptide solution. The molar ratio of dye to

peptide should be optimized, but a slight excess of the dye is typically used. Add DIPEA to

maintain a basic pH.

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark.

Purification: Purify the 5-FAM-labeled peptide by RP-HPLC.

Visualization of Experimental Workflows and
Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key

processes.
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Protein labeling with 5-FAM-SE workflow.

Application in Studying Signaling Pathways: A Case
Study of the Hippo Pathway
5-FAM labeled probes are instrumental in studying protein-protein interactions within signaling

cascades. A prime example is the use of a 5-FAM labeled peptide in a fluorescence

polarization (FP) assay to investigate the Hippo signaling pathway. The Hippo pathway is

crucial for organ size control, and its dysregulation is implicated in cancer. A key interaction in

this pathway is between the transcriptional co-activator YAP and the TEA domain (TEAD)

transcription factors.

In this assay, a 5-FAM labeled peptide derived from YAP is used as a fluorescent tracer. When

this tracer binds to the TEAD protein, the complex tumbles more slowly in solution, resulting in

a high fluorescence polarization value. Small molecule inhibitors that disrupt the YAP-TEAD

interaction will displace the fluorescent tracer, leading to a decrease in the fluorescence

polarization signal. This allows for the high-throughput screening of potential cancer

therapeutics.[1]
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Hippo pathway and FP assay principle.

This in-depth guide provides a solid foundation for researchers and professionals working with

5-carboxyfluorescein amine derivatives. The provided data, protocols, and visualizations aim to

facilitate the effective use of these powerful fluorescent tools in advancing scientific discovery

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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